
1-(4-Iodophenyl)-4-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-4-methylimidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(4-Iodophenyl)-4-methylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 4-iodoaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)-4-methylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling or the Sonogashira coupling. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Oxidation Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides. This reaction typically requires oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the imidazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield imidazole N-oxides.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-4-methylimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving imidazole-containing compounds.
Medicine: Research has explored its potential as an antimicrobial agent and its role in the development of new therapeutic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-4-methylimidazole can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-4-methylimidazole: Similar structure but with a bromine atom instead of iodine. It has different reactivity and biological activity due to the difference in halogen size and electronegativity.
1-(4-Chlorophenyl)-4-methylimidazole: Contains a chlorine atom, which also affects its chemical properties and applications.
1-(4-Fluorophenyl)-4-methylimidazole: The fluorine atom provides unique properties, such as increased metabolic stability and different binding affinities.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C10H9IN2 |
|---|---|
Poids moléculaire |
284.10 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-4-methylimidazole |
InChI |
InChI=1S/C10H9IN2/c1-8-6-13(7-12-8)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Clé InChI |
CRZPXCRREVGUEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=N1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
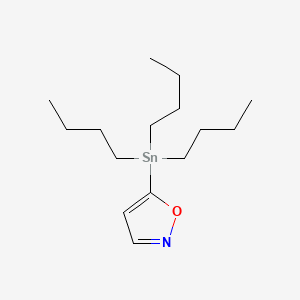
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)

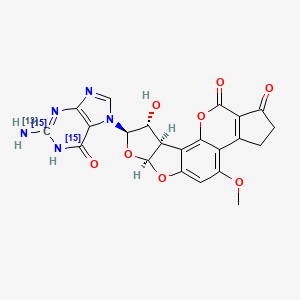
![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
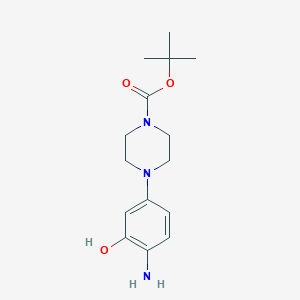
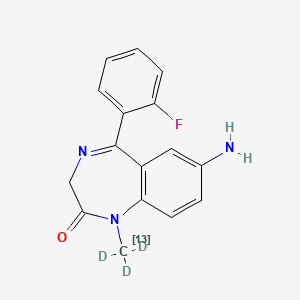
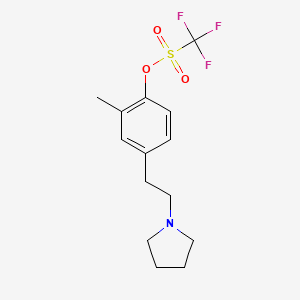
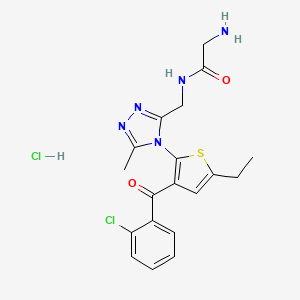

![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
